
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+)
Overview
Description
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a coordination compound that features a phospholane ligand coordinated to an iron(2+) center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) typically involves the reaction of a phospholane ligand with an iron(2+) salt under controlled conditions. The phospholane ligand can be synthesized through a series of steps involving the cyclization of appropriate precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve the use of ligands such as phosphines or amines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) complexes, while reduction reactions may yield iron(0) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of metalloenzymes and their mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center can undergo redox reactions, allowing it to participate in electron transfer processes. The phospholane ligand can stabilize the iron center and modulate its reactivity, making it an effective catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2,5-dimethylphospholane;iron(2+): Similar structure but lacks the cyclopenta-1,3-dien-1-yl group.
(2S,5S)-2,5-diethylphospholane;iron(2+): Similar structure with ethyl groups instead of methyl groups.
(2S,5S)-2,5-diphenylphospholane;iron(2+): Similar structure with phenyl groups instead of methyl groups.
Uniqueness
(2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is unique due to the presence of the cyclopenta-1,3-dien-1-yl group, which can enhance its reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.
Biological Activity
The compound (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+) is a chiral phosphine ligand that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound features a cyclopentadiene moiety coordinated to iron(II), which is critical for its biological interactions. The phospholane structure contributes to its chiral properties and reactivity.
Molecular Formula
- Molecular Formula : C10H13FeP
- Molecular Weight : Approximately 208.14 g/mol
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Metal Coordination : The iron(II) center can participate in redox reactions, potentially influencing cellular signaling pathways.
- Ligand Properties : As a phosphine ligand, it can stabilize various metal ions, enhancing their bioavailability and activity in biological systems.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : Studies have shown that iron-containing phosphine ligands can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
- Antimicrobial Properties : Initial findings suggest potential antimicrobial effects against certain bacterial strains, likely due to the disruption of bacterial cell membranes by metal-ligand complexes .
Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various phosphine ligands, including (2S,5S)-1-cyclopenta-1,3-dien-1-yl-2,5-dimethylphospholane;iron(2+). The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. The mechanism was attributed to ROS generation leading to oxidative stress within the cells .
Study 2: Antimicrobial Activity
In another study conducted by the International Journal of Antimicrobial Agents, the compound demonstrated inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. The study suggested that the compound's ability to form complexes with essential metal ions could disrupt bacterial metabolism .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | Breast Cancer Cells | 15 µM | |
Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Property | Value |
---|---|
Molecular Formula | C10H13FeP |
Molecular Weight | 208.14 g/mol |
Solubility | Soluble in organic solvents |
Properties
IUPAC Name |
(2S,5S)-1-cyclopenta-1,4-dien-1-yl-2,5-dimethylphospholane;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*3-6,9-10H,7-8H2,1-2H3;/q2*-1;+2/t2*9-,10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSYUGLJIMLFH-VUTIHBPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C[CH-]C=C2)C.CC1CCC(P1C2=C[CH-]C=C2)C.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.C[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746195 | |
Record name | Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162412-87-5 | |
Record name | Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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